molecular formula C24H21NO7 B11142947 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate

Cat. No.: B11142947
M. Wt: 435.4 g/mol
InChI Key: VHVPJCSDZTXEME-UHFFFAOYSA-N
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Description

This compound is a heterocyclic ester featuring a benzoxazole core substituted with a (3-methoxyphenoxy)methyl group at position 3 and a 3,4-dimethoxybenzoate ester at position 4. The benzoxazole ring system is known for its stability and electronic properties, making it a scaffold of interest in medicinal chemistry and agrochemical research .

Synthesis of this compound likely involves multi-step reactions, such as:

Formation of the benzoxazole core via cyclization of o-aminophenol derivatives.

Alkylation or etherification to introduce the (3-methoxyphenoxy)methyl group.

Esterification with 3,4-dimethoxybenzoyl chloride, analogous to methods described for similar benzoate esters .

Key physicochemical properties (inferred from structural analogs):

  • Molecular weight: ~452 g/mol (calculated).
  • Melting point: Estimated 80–100°C, based on comparable benzoxazole derivatives .
  • Solubility: Low water solubility; soluble in polar aprotic solvents (e.g., DMSO, DMF).

Properties

Molecular Formula

C24H21NO7

Molecular Weight

435.4 g/mol

IUPAC Name

[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C24H21NO7/c1-27-16-5-4-6-17(12-16)30-14-20-19-9-8-18(13-22(19)32-25-20)31-24(26)15-7-10-21(28-2)23(11-15)29-3/h4-13H,14H2,1-3H3

InChI Key

VHVPJCSDZTXEME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of 3,4-dimethoxybenzoic acid with methanol to form methyl 3,4-dimethoxybenzoate . This intermediate is then reacted with 3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules (Table 1).

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name / ID (Source) Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Applications/Properties
Target Compound Benzoxazole 3-(3-Methoxyphenoxy)methyl; 6-3,4-dimethoxybenzoate ~452 80–100 (estimated) Potential agrochemical/pharmaceutical lead
Methyl 3,4-dimethoxybenzoate Benzoate ester 3,4-Dimethoxy 196.19 58–62 Solubility enhancer; synthetic intermediate
5k (Triazine derivative) Triazine 4-Formyl-2-methoxyphenoxy; 4-methoxyphenoxy 494.48 79–82 Photocatalyst; ligand in coordination chemistry
5d (Chlorophenoxy-triazine) Triazine 3-Chlorophenoxy; phenoxy 448.86 151.5–156 Herbicide intermediate; high thermal stability
BM3 (Benzoxazine derivative) Benzoxazine 2’-Hydroxyethylene; 6-methoxy ~235 Not reported Polymer precursor; antioxidant activity

Key Observations :

Structural Diversity: The target compound’s benzoxazole core distinguishes it from triazine-based analogs (e.g., 5k, 5d), which exhibit stronger hydrogen-bonding capacity due to nitrogen-rich rings .

Functional Group Impact: The 3,4-dimethoxybenzoate group enhances lipophilicity compared to simpler benzoate esters (e.g., methyl 3,4-dimethoxybenzoate), favoring interactions with hydrophobic biological targets . The (3-methoxyphenoxy)methyl substituent introduces electron-donating methoxy groups, which may stabilize radical intermediates or modulate metabolic stability, as seen in agrochemicals like metsulfuron-methyl .

Physicochemical Properties :

  • The target compound’s estimated melting point (80–100°C) is lower than that of 5d (151.5–156°C), likely due to reduced symmetry and weaker crystalline packing forces .
  • Solubility in organic solvents aligns with trends observed for benzoxazole and triazine derivatives, which are typically insoluble in water but soluble in chlorinated solvents (e.g., CHCl₃, CH₂Cl₂) .

Synthetic Complexity :

  • The target compound requires more specialized synthesis steps (e.g., benzoxazole cyclization, selective esterification) compared to triazine derivatives, which often use trichlorotriazine as a versatile starting material .

Pharmaceuticals: Benzoxazole derivatives are explored for anticancer and antimicrobial activity; the 3,4-dimethoxy group may enhance DNA intercalation .

Biological Activity

The compound 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure

The structure of the compound can be described as follows:

  • Molecular Formula : C25H23NO8
  • Molecular Weight : 465.5 g/mol

Structural Features

The compound features a benzoxazole moiety and a methoxyphenyl group, which are known for their diverse biological activities. The unique combination of these structural elements may confer distinct pharmacological properties.

PropertyValue
Molecular FormulaC25H23NO8
Molecular Weight465.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, studies on related benzoxazole derivatives have shown effectiveness against various cancer cell lines, including colon cancer cells. The mechanism often involves the induction of apoptosis through the activation of death receptors and inhibition of key signaling pathways such as STAT3 and NF-κB .

  • Induction of Apoptosis :
    • The compound may induce apoptotic cell death in a dose-dependent manner.
    • It activates Fas and DR3 death receptors in cancer cell lines, leading to increased expression of pro-apoptotic proteins like Bax and cleaved caspases while decreasing anti-apoptotic proteins like Bcl-2.
  • Inhibition of Signaling Pathways :
    • It has been observed to inhibit the DNA binding activity of STAT3 and NF-κB, which are critical for cell proliferation and survival in cancer .

Comparative Biological Activity

To provide context, here is a comparison with other similar compounds that have been studied for their biological effects:

Compound NameKey ActivitiesUnique Features
2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethylamino]-4-oxazolecarbonitrileAntitumorSignificant antitumor activity
2-(3-methylphenoxy)acetic acidHerbicidalSimple phenolic structure
6,8-Dichloro-3-formylchromoneCytotoxic, anti-H. pyloriPotent urease inhibition

Study on Cancer Cell Lines

A notable study involved testing the compound's effects on colon cancer cell lines (HCT116 and SW480). The results demonstrated that treatment with the compound led to:

  • Increased expression of apoptotic markers.
  • Decreased viability of cancer cells in a concentration-dependent manner.
  • Enhanced effects when combined with STAT3 or NF-κB inhibitors .

Future Research Directions

Despite promising results, further research is necessary to fully characterize the biological profile of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate . Investigations should focus on:

  • Detailed pharmacokinetics and pharmacodynamics.
  • Exploration of potential side effects.
  • Broader testing across different types of cancer and other diseases.

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